Propylene glycol, phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52502-91-7 |

|---|---|

Molecular Formula |

C3H11O6P |

Molecular Weight |

174.09 g/mol |

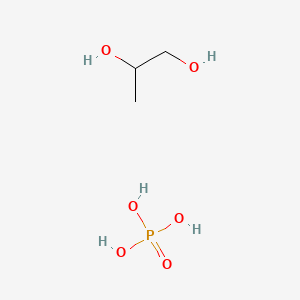

IUPAC Name |

phosphoric acid;propane-1,2-diol |

InChI |

InChI=1S/C3H8O2.H3O4P/c1-3(5)2-4;1-5(2,3)4/h3-5H,2H2,1H3;(H3,1,2,3,4) |

InChI Key |

CEYGNZMCCVVXQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)O.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Propylene Glycol Phosphate

Introduction

Propylene glycol (1,2-propanediol) is a widely utilized excipient in the pharmaceutical industry, valued for its properties as a solvent, humectant, and stabilizer in a variety of formulations, including oral, injectable, and topical medications.[1][2][3][4] Its low toxicity has led to its classification as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration.[5] The metabolic fate of propylene glycol is of particular interest to drug development professionals. In mammals, one of its metabolic pathways involves phosphorylation by cellular kinases, converting it into intermediates such as lactaldehyde phosphate and eventually integrating into the lactic acid and glucose metabolic cycles.[5][6]

This technical guide provides a detailed overview of the chemical synthesis of propylene glycol phosphate, a key metabolite and a compound of interest for various chemical and biomedical applications. The document outlines the primary synthesis methodologies, provides detailed experimental protocols, summarizes available quantitative data, and illustrates the relevant metabolic and synthesis workflows.

Core Synthesis Methodologies

The synthesis of propylene glycol phosphate can be primarily achieved through two main routes: the ring-opening reaction of propylene oxide with phosphoric acid and the direct phosphorylation of propylene glycol.

-

Reaction of Propylene Oxide with Phosphoric Acid: This industrial method involves the direct reaction of an epoxide (propylene oxide) with phosphoric acid.[7] This process can yield a mixture of phosphate polyols and propylene glycol, the composition of which is sensitive to reaction conditions.[7] A key challenge is the concurrent reaction of the propylene oxide with any free water present, which forms glycols that can be difficult to separate from the desired phosphate product.[7] Therefore, using phosphoric acid with low water content (approaching 100% H₃PO₄) is often preferred for producing purer phosphate esters.[7]

-

Direct Phosphorylation of Propylene Glycol: This route follows the classical esterification reaction between an alcohol (propylene glycol) and an acid (phosphoric acid or its derivatives). The reaction is typically slow and requires heat and the removal of water to drive the equilibrium towards the product.[8] Studies on the analogous reaction with ethylene glycol have shown that the actual phosphorylating agent may be pyrophosphoric acid, formed in situ by the dehydration of phosphoric acid at elevated temperatures.[8] This method can be adapted for producing poly(propylene phosphates) or controlled to favor the synthesis of the monophosphate ester.

Experimental Protocols

Protocol 1: Synthesis from Propylene Oxide and Phosphoric Acid

This protocol is adapted from a patented industrial process for preparing phosphate polyols.[7]

Materials:

-

Phosphoric Acid (H₃PO₄), ~100%

-

Propylene Oxide

-

Reaction flask equipped with a stirrer, thermometer, and addition funnel

-

Heating mantle

-

Nitrogen gas source

-

Vacuum stripping apparatus

Procedure:

-

Acid Pre-treatment: Charge 98 grams of phosphoric acid into the reaction flask. Heat the acid to 90-95°C for approximately 1 hour under a nitrogen atmosphere. This step is crucial for stabilizing the reaction and ensuring product reproducibility.[7]

-

Reaction: Cool the pre-heated acid to 65°C.

-

Addition of Propylene Oxide: Slowly add 380 grams of propylene oxide to the flask while maintaining the reaction temperature between 65-70°C. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C for approximately 5 hours.[7]

-

Product Stripping: After the reaction period, strip the mixture at 80°C under vacuum (e.g., 1 mm Hg) for 2 hours while bubbling nitrogen through the liquid. This step removes any unreacted propylene oxide and other volatile impurities.

-

Recovery: The final product, a clear, water-white liquid comprising a mixture of propylene glycol phosphate and propylene glycol, is recovered from the flask.[7]

Protocol 2: Direct Phosphorylation of Propylene Glycol (Representative Method)

This protocol is a representative laboratory-scale method based on principles of polyester synthesis.[8]

Materials:

-

Propylene Glycol

-

Orthophosphoric Acid (H₃PO₄), 85%

-

Heptane (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus or similar setup for water removal

-

Reaction flask with magnetic stirrer, thermometer, and reflux condenser

-

Heating mantle

Procedure:

-

Reactant Charging: In a reaction flask, combine propylene glycol and orthophosphoric acid in a desired molar ratio (e.g., 1:1 for the monoester).

-

Solvent Addition: Add heptane to the flask to facilitate the azeotropic removal of water formed during the esterification.

-

Reaction: Heat the heterogeneous mixture to the boiling point of the azeotrope while stirring vigorously. Collect the water in the Dean-Stark trap.

-

Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

-

Purification: After cooling, the product mixture can be separated from the solvent. Further purification to isolate propylene glycol phosphate from unreacted starting materials and oligomeric products may require chromatographic techniques.

Data Presentation

The following table summarizes the product composition from the reaction of propylene oxide with phosphoric acid, highlighting the effect of preheating the acid as described in U.S. Patent 3,317,639.[7]

| Run No. | H₃PO₄ Preheated | Reaction Temp (°C) | Product Composition (Weight %) |

| Phosphate Polyol | |||

| 1 | Yes | 65-70 | 87.0 |

| 2 | No | 65-70 | 65.2 |

Table 1: Effect of phosphoric acid preheating on product composition in the reaction with propylene oxide. Data extracted from U.S. Patent 3,317,639.[7]

Mandatory Visualizations

Synthesis and Metabolic Pathways

The following diagrams illustrate the key chemical and biological pathways involving propylene glycol phosphate.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. Articles [globalrx.com]

- 4. Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]

- 5. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. US3317639A - Process for preparing phosphate polyols - Google Patents [patents.google.com]

- 8. research.rug.nl [research.rug.nl]

Propylene Glycol Phosphate: An Examination of Available Scientific Evidence Regarding Its Mechanism of Action

A comprehensive review of scientific literature and toxicological databases reveals a notable absence of information regarding a specific pharmacological mechanism of action for a compound identified as "propylene glycol phosphate." This suggests that "propylene glycol phosphate" is not a recognized active pharmaceutical ingredient or a well-characterized signaling molecule within the scientific community. Research has instead focused on the biological effects of propylene glycol, a widely used solvent and vehicle in pharmaceutical formulations. This guide synthesizes the available knowledge on propylene glycol's metabolic fate and its interactions at the cellular level.

I. Propylene Glycol: Metabolism and General Biological Effects

Propylene glycol (propane-1,2-diol) is a colorless, viscous, and water-soluble liquid.[1][2] It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food, cosmetics, and pharmaceuticals.[1] Its primary role in pharmaceutical preparations is as a solvent and carrier for drugs that are insoluble in water.[3]

The metabolism of propylene glycol in the human body occurs primarily in the liver and kidneys through oxidation. The main metabolic pathway involves the conversion of propylene glycol to lactic acid and pyruvic acid, which are normal intermediates in glucose metabolism.[2][3] A secondary pathway can lead to the formation of propionaldehyde.[3]

While generally considered safe, high doses of propylene glycol can lead to adverse effects. The mechanism of its toxicity is not fully understood but is thought to be related to its metabolism and the resulting increase in plasma osmolality and lactic acid levels.[1]

II. Cellular and Toxicological Effects of Propylene Glycol

Studies on the toxic effects of propylene glycol have provided some insight into its interactions at the cellular level, particularly in the context of high-concentration exposures.

A. Renal Toxicity:

Clinical reports have indicated that prolonged administration of propylene glycol as a drug vehicle can lead to renal insufficiency.[4] In vitro studies using primary cultured human proximal tubule (HPT) cells have demonstrated that propylene glycol can induce cellular toxicity.[4][5]

-

Mechanism of Toxicity: The toxicity in HPT cells is associated with an increase in cellular thiobarbituric acid-reactive substances, suggesting oxidative stress, and a decrease in glutathione, a key antioxidant.[4] Propylene glycol exposure also leads to damage of the HPT cell membrane, as indicated by the release of lactate dehydrogenase (LDH) and preloaded 51Cr.[5] Furthermore, it has been shown to inhibit Na+-independent, carrier-mediated glucose accumulation.[5]

B. Immunological Effects:

There is some evidence to suggest that propylene glycol may have an impact on the immune system.

-

Inhibition of Immune Cell Function: One study reported that propylene glycol at concentrations of 0.5-1.0% can inhibit natural killer cell cytotoxicity and neutrophil chemiluminescence.[6] This suggests potential immunosuppressive effects, which may be a consideration in the formulation of drugs.[6]

III. Propylene Glycol as a Pharmaceutical Excipient

Propylene glycol's primary function in pharmacology is as an excipient, a substance formulated alongside the active ingredient of a medication. It is used to:

-

Enhance Solubility: Many active pharmaceutical ingredients have poor water solubility. Propylene glycol serves as a solvent to dissolve these drugs, enabling their administration in liquid formulations for oral, intravenous, and topical use.[3][7]

-

Improve Stability: It can act as a stabilizer in pharmaceutical preparations.[8]

-

Act as a Humectant: In topical preparations, it helps to retain moisture.[3]

It is crucial to distinguish the role of propylene glycol as a vehicle from the pharmacological action of the active drug it carries. For instance, in topical minoxidil solutions, propylene glycol is the solvent, while minoxidil itself is the active ingredient that acts as a potassium channel opener.[7]

IV. Conclusion

The available scientific evidence does not support the existence of a defined pharmacological mechanism of action for "propylene glycol phosphate." The scientific community has extensively studied propylene glycol, primarily in its role as a pharmaceutical excipient and in the context of its metabolism and toxicology at high concentrations. While some cellular effects of propylene glycol have been documented, particularly in relation to renal toxicity and immune cell function, these are generally observed at concentrations associated with its use as a solvent and are not indicative of a specific, targeted signaling pathway. Researchers, scientists, and drug development professionals should be aware of the properties of propylene glycol as an excipient and its potential to induce biological effects at high concentrations, but should not mistake these for a specific mechanism of action of a "propylene glycol phosphate" entity.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propylene glycol - Wikipedia [en.wikipedia.org]

- 4. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute toxicity of propylene glycol: an assessment using cultured proximal tubule cells of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Minoxidil - Wikipedia [en.wikipedia.org]

- 8. propylene glycol pg: Topics by Science.gov [science.gov]

Propylene Glycol Phosphate: A Technical Review of a Multifaceted Term

Introduction

The term "propylene glycol phosphate" does not refer to a single, well-defined chemical entity within the scientific and industrial literature. Instead, its meaning varies significantly depending on the context, ranging from industrial mixtures and chemical reaction products to transient biological metabolites and simple laboratory formulations. This technical guide aims to provide clarity by dissecting the different interpretations of "propylene glycol phosphate," presenting the available quantitative data, detailing relevant experimental protocols, and visualizing the associated chemical and logical relationships. This document is intended for researchers, scientists, and drug development professionals who may encounter this ambiguous terminology.

A primary source of confusion is the distinction between a single molecular entity and a mixture. The most prevalent commercial use of the term refers to propylene glycol containing phosphate-based corrosion inhibitors. In synthetic chemistry, it can refer to phosphate esters of propylene glycol. In toxicology and biochemistry, it appears as a metabolic intermediate. Finally, in pharmaceutical formulation, it often describes a solution containing two separate components: propylene glycol and a phosphate buffer.

The following diagram illustrates the conceptual relationships between these different interpretations.

Propylene Glycol (Phosphate Inhibited): Industrial Mixtures

In industrial applications, particularly for heat transfer fluids and antifreeze, "propylene glycol phosphate" refers to a mixture of propylene glycol with a phosphate-based corrosion inhibitor and a pH stabilizer.[1][2][3] This formulation is designed to protect metallic components in HVAC and other thermal systems.[2] The physical and toxicological properties described in safety data sheets (SDS) pertain to this mixture, not a discrete molecule.

Data Presentation: Physicochemical and Toxicological Properties

The quantitative data extracted from various safety data sheets for phosphate-inhibited propylene glycol mixtures are summarized below.

Table 1: Physicochemical Properties of Propylene Glycol (Phosphate Inhibited) Mixtures

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Liquid | [4][5] |

| Appearance | Transparent, Colorless | [4][5] |

| Odor | Odorless | [4][5] |

| Boiling Point | 161 °C (323 °F) | [4] |

| Specific Gravity (H₂O=1) | 1.03 - 1.05 | [4][5] |

| pH | 9.0 - 10.0 | [5] |

| Solubility in Water | 100% at 20 °C | [4] |

| Vapor Pressure | 0.66 mmHg at 20 °C |[4] |

Table 2: Toxicological Summary of Propylene Glycol (Phosphate Inhibited) Mixtures

| Endpoint | Observation | Source(s) |

|---|---|---|

| Acute Oral Toxicity | Very low toxicity if swallowed; harmful effects not anticipated from small amounts. | [1] |

| Acute Dermal Toxicity | Prolonged skin contact is unlikely to result in absorption of harmful amounts. | [1][6] |

| Skin Irritation | Prolonged contact is essentially non-irritating; may cause minor irritation or flaking. | [1][5] |

| Eye Irritation | May cause slight temporary eye irritation; corneal injury is unlikely. | [1][5] |

| Carcinogenicity | Ingredients are not classified as carcinogens by ACGIH, IARC, or OSHA. | [5] |

| Reproductive Toxicity | Did not cause birth defects or interfere with reproduction in animal studies (for major components). | [1] |

| Genetic Toxicity | In vitro and in vivo animal genetic toxicity studies were negative (for major components). |[1] |

Propylene Glycol Phosphate Esters: Synthesis and Application

Several patents describe the synthesis of propylene glycol phosphate esters for use as foliar phosphate fertilizers.[7][8] These compounds are the reaction products of propylene glycol and phosphoric acid. The primary goal of this synthesis is to create a water-soluble, hygroscopic, and non-phytotoxic source of phosphorus for plants.[7][8] The patents provide a general methodology for this esterification process, which is detailed below.

Experimental Protocols: Synthesis of Phosphate Esters

The following protocol is a generalized summary of the synthesis method described in patents for producing mixed phosphate alcohol esters.

Objective: To synthesize propylene glycol phosphate esters via the esterification of phosphoric acid.

Materials:

-

Orthophosphoric Acid (H₃PO₄)

-

Propylene Glycol (C₃H₆(OH)₂)

-

Esterification Promoter (e.g., metal oxides or hydroxides like MgO, ZnO, CaO, KOH)[7][8]

-

Reaction Flask (e.g., 5-liter flask)

-

Heating Mantle

-

Distillation Apparatus

Methodology:

-

Reactant Combination: Combine orthophosphoric acid and propylene glycol in a reaction flask. The preferred molar ratio of alcohol to phosphoric acid is greater than 1.0, typically between 1:1 and 2:1, to facilitate the reaction and leave excess alcohol as a hygroscopic agent.[7]

-

Promoter Addition: Add an esterification promoter, such as a metal oxide or hydroxide (e.g., KOH), to the mixture.[7][8]

-

Heating and Distillation: Heat the mixture to boiling, with temperatures ranging from 160 °C to below 190 °C. During heating, water produced from the esterification reaction is continuously removed via distillation.[7][8] This step is crucial for driving the reaction towards the formation of esters.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours until the desired amount of water has been distilled off, indicating the extent of esterification.[8]

-

Neutralization and Conversion (Optional): After cooling, the mixture of mono-, di-, and triesters can be neutralized with a base (e.g., KOH or NaOH). Boiling the neutralized solution can be used to hydrolyze and convert diesters and triesters into the more stable monoesters.[7]

-

Final Formulation: The final solution is adjusted for concentration and pH, resulting in a liquid fertilizer containing propylene glycol phosphate esters.[7]

Visualization: Synthesis Workflow

The generalized workflow for the synthesis of propylene glycol phosphate esters is depicted in the following diagram.

Propylene Glycol Phosphate as a Biological Metabolite

In a toxicological context, propylene glycol, when ingested, is metabolized by the body. The metabolic pathway involves the formation of several phosphate intermediates, including propylene glycol phosphate, acetol phosphate, and lactaldehyde phosphate, which are ultimately converted to lactic acid.[9] This "propylene glycol phosphate" is therefore a transient intermediate in a biological process and not a compound used in formulations.

Visualization: Metabolic Pathway

The metabolic conversion of propylene glycol is illustrated below.

Propylene Glycol and Phosphate Buffers in Formulations

In pharmaceutical and drug delivery literature, the phrase "propylene glycol-phosphate buffer" is commonly encountered.[10][11][12] This refers to a solution made by mixing two separate and distinct components:

-

Propylene Glycol (PG): Used as a solvent, co-solvent, humectant, preservative, and skin penetration enhancer.[12][13]

-

Phosphate Buffer: A standard aqueous buffer system (e.g., phosphate-buffered saline, PBS) used to maintain the pH of the formulation at a stable, physiologically compatible level (typically pH 7.4).[12][13]

These components do not react to form a new entity but are simply combined to create a suitable vehicle for active pharmaceutical ingredients (APIs), particularly in topical and transdermal formulations.[12][14][15] For instance, researchers have used mixtures of propylene glycol and phosphate buffer to study the stability and skin permeation of various drug esters.[10][15]

Physicochemical Properties of 1,2-Propanediol, phosphate

The PubChem database contains an entry for "1,2-Propanediol, phosphate" (CID 103652), which represents the theoretical chemical structure of propylene glycol bonded to a phosphate group.[16] It is important to note that the properties listed are computationally generated and have not been experimentally verified in peer-reviewed literature. This entry provides a theoretical profile for the molecule.

Table 3: Computed Physicochemical Properties of 1,2-Propanediol, phosphate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₁₁O₆P | [16] |

| Molecular Weight | 174.09 g/mol | [16] |

| Exact Mass | 174.02932506 Da | [16] |

| Hydrogen Bond Donor Count | 5 | [16] |

| Hydrogen Bond Acceptor Count | 6 | [16] |

| Rotatable Bond Count | 1 | [16] |

| Topological Polar Surface Area | 118 Ų | [16] |

| Complexity | 70.6 | [16] |

| IUPAC Name | phosphoric acid;propane-1,2-diol | [16] |

| CAS Number | 52502-91-7 |[16] |

References

- 1. chempoint.com [chempoint.com]

- 2. deppmann.com [deppmann.com]

- 3. regionofqueens.com [regionofqueens.com]

- 4. content.chromalox.com [content.chromalox.com]

- 5. pacesolutions.com [pacesolutions.com]

- 6. chempoint.com [chempoint.com]

- 7. US6436165B1 - Foliar phosphate fertilizers - Google Patents [patents.google.com]

- 8. US5372627A - Processes for producing ethylene glycol phosphate esters and foliar fertilizers containing same - Google Patents [patents.google.com]

- 9. tensai.org [tensai.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. mdpi.com [mdpi.com]

- 14. US20110086086A1 - Transdermal system for varenicline - Google Patents [patents.google.com]

- 15. Evaluation of skin permeation and accumulation profiles of ketorolac fatty esters [sites.ualberta.ca]

- 16. 1,2-Propanediol, phosphate | C3H11O6P | CID 103652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propylene Glycol Phosphate: An Examination of Available Technical Data

References

- 1. 1,2-Propanediol, phosphate | C3H11O6P | CID 103652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmiweb.com [pharmiweb.com]

- 5. Articles [globalrx.com]

- 6. Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]

- 7. westliberty.edu [westliberty.edu]

- 8. solvet.ca [solvet.ca]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Propylene glycol [sitem.herts.ac.uk]

- 11. nbinno.com [nbinno.com]

- 12. Propylene Glycol - CD Formulation [formulationbio.com]

- 13. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Structure and Isomers of Propylene Glycol Phosphate

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol phosphate, a phosphorylated derivative of propylene glycol, is a molecule of interest in various biological and chemical contexts. Understanding its structure and the nuances of its isomeric forms is crucial for researchers in fields ranging from metabolic studies to drug development. This technical guide provides a comprehensive overview of the structure, isomers, and relevant experimental data and protocols related to propylene glycol phosphate.

Chemical Structure and Isomerism

Propylene glycol (propane-1,2-diol) is a chiral molecule existing as two enantiomers: (R)-propane-1,2-diol and (S)-propane-1,2-diol.[1][2][3][4] The phosphorylation of propylene glycol can occur at either the primary (C1) or secondary (C2) hydroxyl group, leading to positional isomers. Combining these possibilities results in three main isomers of propylene glycol phosphate.

Positional Isomers:

-

Propane-1,2-diol 1-phosphate: The phosphate group is esterified to the primary hydroxyl group at the C1 position.

-

Propane-1,2-diol 2-phosphate: The phosphate group is esterified to the secondary hydroxyl group at the C2 position.

Stereoisomers:

Due to the chiral center at the C2 position of the propylene glycol backbone, the 1-phosphate and 2-phosphate isomers also exist as enantiomers:

-

(R)-propane-1,2-diol 1-phosphate

-

(S)-propane-1,2-diol 1-phosphate

-

(R)-propane-1,2-diol 2-phosphate

-

(S)-propane-1,2-diol 2-phosphate

Below are the chemical structures of the primary positional isomers.

Physicochemical and Spectroscopic Data

Detailed experimental data for isolated propylene glycol phosphate isomers is not extensively available in the public domain. However, general characteristics can be inferred from the properties of similar organophosphates.

General Properties

| Property | Value/Description |

| Molecular Formula | C₃H₉O₅P |

| Molecular Weight | 156.07 g/mol [5] |

| Appearance | Expected to be a non-volatile, water-soluble solid or viscous liquid at room temperature, similar to other small phosphorylated molecules. |

| Acidity | The phosphate group has two acidic protons, making propylene glycol phosphate a di-acid. |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

-

Propane-1,2-diol 1-phosphate:

-

The methyl group (CH₃) would appear as a doublet.

-

The methine proton (CH) would be a multiplet due to coupling with the methyl and methylene protons.

-

The methylene protons (CH₂) adjacent to the phosphate group would show complex splitting due to coupling with the methine proton and the phosphorus atom.

-

-

Propane-1,2-diol 2-phosphate:

-

The methyl group (CH₃) would appear as a doublet.

-

The methine proton (CH) would be a multiplet with coupling to the methyl, methylene protons, and the phosphorus atom.

-

The methylene protons (CH₂) would appear as a doublet of doublets or a more complex multiplet.

-

³¹P NMR Spectroscopy:

The chemical shift in ³¹P NMR is highly dependent on the electronic environment of the phosphorus atom. For alkyl phosphates, the chemical shift is expected to be in the range of 0 to 5 ppm relative to 85% phosphoric acid.[8][9][10] The signal would likely be a multiplet due to coupling with the adjacent protons, unless proton decoupling is applied.

Experimental Protocols

Synthesis of Propylene Glycol Phosphate

A general method for the phosphorylation of alcohols that can be adapted for propylene glycol involves the use of a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base to neutralize the HCl byproduct.

Example Protocol for Monophosphorylation of a Diol:

-

Dissolution: Dissolve propylene glycol in an anhydrous aprotic solvent (e.g., pyridine, triethylamine) under an inert atmosphere (e.g., nitrogen or argon). The solution should be cooled in an ice bath.

-

Addition of Phosphorylating Agent: Slowly add a stoichiometric amount of phosphorus oxychloride (POCl₃) dropwise to the cooled solution while stirring. The stoichiometry can be adjusted to favor monophosphorylation.

-

Reaction: Allow the reaction to proceed at a low temperature for several hours, followed by gradual warming to room temperature.

-

Hydrolysis: Quench the reaction by the slow addition of water or an aqueous buffer to hydrolyze the remaining P-Cl bonds.

-

Purification: The product can be purified from the reaction mixture by ion-exchange chromatography.

Note: This is a general procedure and would require optimization to control the regioselectivity (1-phosphate vs. 2-phosphate) and to isolate the desired isomer.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct analysis of propylene glycol phosphate by GC-MS is challenging due to its low volatility. Derivatization is necessary to convert it into a more volatile compound.

Derivatization Protocol for GC-MS Analysis:

-

Sample Preparation: An aqueous sample containing propylene glycol phosphate is lyophilized to dryness.

-

Silylation: The dried residue is treated with a silylation agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in an appropriate solvent (e.g., pyridine or acetonitrile).

-

Reaction: The mixture is heated (e.g., at 60-80 °C) for a specified time to ensure complete derivatization of the hydroxyl and phosphate groups.

-

GC-MS Analysis: The resulting trimethylsilyl (TMS) derivative can then be analyzed by GC-MS.[9]

High-Performance Liquid Chromatography (HPLC):

HPLC is a suitable method for the analysis and separation of non-volatile compounds like propylene glycol phosphate. Chiral stationary phases can be employed for the separation of enantiomers.

Protocol for Chiral HPLC Separation:

-

Column Selection: A chiral stationary phase, such as one based on cyclodextrins or polysaccharide derivatives (e.g., Chiralpak columns), is chosen.[1][11][12][13]

-

Mobile Phase: A suitable mobile phase is selected. For normal-phase chromatography, this could be a mixture of hexane and an alcohol (e.g., isopropanol). For reversed-phase chromatography, an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) would be used.

-

Detection: Detection can be achieved using a UV detector if a chromophore is present (or introduced through derivatization), or more universally with a mass spectrometer (LC-MS).

Biological Relevance and Signaling Pathways

Propylene glycol is metabolized in the body, and one of the metabolic pathways involves its phosphorylation.[14] This process is analogous to the initial step in the metabolism of other small alcohols like glycerol.

Metabolic Pathway of Propylene Glycol

The primary metabolic pathway for propylene glycol involves its oxidation to lactate. However, an alternative pathway involves phosphorylation.

In this pathway, propylene glycol is first phosphorylated to form propylene glycol phosphate. This intermediate is then further metabolized through a series of steps to ultimately yield lactic acid, which can then enter central metabolic pathways.[14] While the enzymes responsible for the phosphorylation of propylene glycol in mammals are not as well-characterized as glycerol kinase, it is a recognized metabolic route.

Role in Signaling

Currently, there is limited evidence to suggest that propylene glycol phosphate itself acts as a direct signaling molecule in specific cellular signaling pathways in the same way that well-known second messengers do. Its primary known biological role is as a metabolic intermediate. Further research is needed to determine if it has any direct regulatory or signaling functions.

Conclusion

Propylene glycol phosphate exists in multiple isomeric forms due to both positional and stereoisomerism. While its presence as a metabolite of propylene glycol is established, detailed characterization of the individual isomers, including their specific spectroscopic properties and biological activities, remains an area for further investigation. The experimental protocols outlined in this guide provide a starting point for the synthesis, analysis, and further study of this intriguing molecule. A deeper understanding of the structure and function of propylene glycol phosphate isomers will be valuable for researchers in toxicology, drug metabolism, and biochemistry.

References

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-propane-1,2-diol | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Showing Compound (S)-propane-1,2-diol (FDB030175) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 8. 1,2-Propanediol 1-phosphate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. (S)-(+)-1,2-Propanediol(4254-15-3) 1H NMR spectrum [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. hplc.eu [hplc.eu]

- 14. 1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Safety and Toxicology of Propylene Glycol

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the safety and toxicological profile of propylene glycol.

Chemical and Physical Properties

Propylene glycol (IUPAC name: propane-1,2-diol) is a synthetic organic compound with the chemical formula C₃H₈O₂. It is a colorless, viscous liquid that is nearly odorless and has a faintly sweet taste[1][2]. It is miscible with a wide range of solvents, including water, acetone, and chloroform[1][2].

| Property | Value | Reference |

| CAS Number | 57-55-6 | [2][3] |

| Molecular Weight | 76.095 g/mol | [2] |

| Boiling Point | 188.2 °C (370.8 °F) | [2] |

| Melting Point | -59 °C (-74 °F) | [2] |

| Density | 1.036 g/cm³ | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Propylene glycol is readily absorbed orally and is distributed throughout the body's water compartments. Following ingestion, a significant portion (around 45%) is excreted unchanged by the kidneys. The remainder is metabolized in the liver and kidneys[4]. The metabolic pathway involves oxidation to lactic acid and then to pyruvic acid, both of which are normal intermediates in the citric acid cycle[4][5].

Caption: Metabolic pathway of propylene glycol.

Toxicological Profile

Propylene glycol is generally considered to have a low order of toxicity[4][6]. The U.S. Food and Drug Administration (FDA) has classified it as "generally recognized as safe" (GRAS) for use in food, pharmaceuticals, and cosmetics[5][7][8].

The acute toxicity of propylene glycol is very low across different routes of exposure.

| Species | Route | LD50 | Reference |

| Rat | Oral | 20,000 mg/kg | |

| Mouse | Oral | 22,000 mg/kg | |

| Rabbit | Dermal | 20,800 mg/kg |

Studies involving repeated exposure to propylene glycol have generally shown a lack of significant toxicity. In a 2-year study, rats fed diets containing up to 2,500 mg/kg/day of propylene glycol showed no adverse effects[5]. Similarly, dogs administered up to 5,000 mg/kg/day for 2 years did not exhibit adverse effects on body weight[5].

Propylene glycol has not been found to be genotoxic or carcinogenic. In vitro genetic toxicity studies were negative[9]. Long-term animal studies have not shown any increase in tumor incidence[5]. No ingredient of propylene glycol products at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA[10].

Available studies indicate that propylene glycol does not interfere with fertility or reproduction[4]. A reproduction and fertility assessment in mice administered propylene glycol in drinking water did not show adverse effects on reproductive parameters[1].

Prolonged contact with propylene glycol is essentially non-irritating to the skin, though repeated contact may cause some softening and flaking[9]. It may cause slight, temporary eye irritation, but corneal injury is unlikely[9]. While some rare cases of skin sensitization have been reported, extensive testing indicates a low potential for sensitization[6][11].

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary or not fully disclosed in publicly available literature. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

This is a generalized workflow for an acute oral toxicity study.

Caption: Generalized workflow for an acute oral toxicity study.

Regulatory Status

Propylene glycol is widely approved for use in a variety of products globally.

-

United States: The FDA has designated propylene glycol as GRAS[5][7][8].

-

European Union: It is approved for use in food with the E-number E1520[2].

-

World Health Organization (WHO): The acceptable daily intake (ADI) for propylene glycol is up to 25 mg per kg of body weight[7][8].

Summary and Conclusion

Propylene glycol has a well-established and favorable safety profile, characterized by low acute and chronic toxicity, and a lack of genotoxic, carcinogenic, or reproductive effects. Its metabolism leads to common physiological intermediates. While high doses, particularly in medical settings with susceptible individuals, can lead to adverse effects such as acidosis, the levels of exposure from consumer products are considered safe. The extensive toxicological database supports its continued use in food, pharmaceuticals, and cosmetics.

References

- 1. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propylene glycol - Wikipedia [en.wikipedia.org]

- 3. Propylene glycol [sitem.herts.ac.uk]

- 4. Propylene Glycol in Food: Is This Additive Safe? [healthline.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ethylene Glycol and Propylene Glycol Toxicity: What is Propylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 7. Propylene Glycol | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 8. Insights on production mechanism and industrial applications of renewable propylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. refrigerants.com [refrigerants.com]

- 10. propylene glycol toxicosis: Topics by Science.gov [science.gov]

- 11. atpgroup.com [atpgroup.com]

In-Depth Technical Guide: The Solubility of Propylene Glycol Phosphate in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of propylene glycol phosphate (PGP) in various solvents. Given the limited availability of direct quantitative solubility data in public literature, this document synthesizes established principles of organophosphate chemistry to predict solubility behavior. It further presents a detailed experimental framework for the empirical determination of PGP's solubility, a critical parameter for its application in research and pharmaceutical development.

Understanding Propylene Glycol Phosphate: Structure and Synthesis

Propylene glycol phosphate is an organophosphate ester derived from the reaction of phosphoric acid and propylene glycol. The term "propylene glycol phosphate" can be ambiguous as the esterification process can yield different products: a monoester, a diester, or a triester. The specific structure, and consequently the solubility, is dictated by the synthesis conditions, particularly the molar ratio of the reactants.

-

Monoester: One molecule of propylene glycol reacts with one molecule of phosphoric acid. This molecule is characterized by the presence of two remaining acidic hydroxyl groups on the phosphate center, making it highly polar.

-

Diester: Two molecules of propylene glycol react with one molecule of phosphoric acid, leaving one acidic hydroxyl group.

-

Triester: Three molecules of propylene glycol react with phosphoric acid, resulting in a neutral, less polar molecule.

The varying degrees of esterification fundamentally alter the physicochemical properties of the resulting compound.

Caption: Reaction scheme for the formation of PGP esters.

Predicting Solubility: The Role of Polarity and Hydrogen Bonding

The solubility of organophosphates is governed by their polarity and their capacity for hydrogen bonding.

-

Mono- and Di-esters: These esters are generally water-soluble due to the presence of acidic hydroxyl groups on the phosphate moiety, which can ionize and participate in hydrogen bonding with polar protic solvents.

-

Tri-esters: Lacking acidic protons, these are significantly less polar and are therefore more soluble in nonpolar organic solvents.

Based on these principles, the predicted solubility of different forms of propylene glycol phosphate is summarized below.

| Solvent Class | Solvent Examples | Predicted Solubility of PGP Monoester | Predicted Solubility of PGP Diester | Predicted Solubility of PGP Triester |

| Polar Protic | Water, Ethanol, Methanol | High | Moderate | Low |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | High | Moderate |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Low | High |

A Framework for Experimental Solubility Determination

Accurate solubility data is best obtained through empirical measurement. The following is a standardized protocol for determining the equilibrium solubility of propylene glycol phosphate.

Experimental Protocol: Equilibrium Solubility Measurement

Objective: To quantify the solubility of propylene glycol phosphate in a selection of solvents at a controlled temperature.

Materials and Equipment:

-

Propylene glycol phosphate (characterized sample)

-

High-purity solvents

-

Analytical balance

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm)

-

Volumetric glassware

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with a suitable detector, or Gas Chromatography-Mass Spectrometry).

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess of propylene glycol phosphate to a known volume of each solvent in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to sediment the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant and filter it to remove any particulate matter.

-

Quantification: Accurately dilute the filtered supernatant and analyze its concentration using a validated analytical method.

-

Calculation: Determine the solubility from the measured concentration and the dilution factor, expressing the result in units such as mg/mL or g/L.

Caption: A stepwise workflow for determining PGP solubility.

Methodological & Application

Propylene Glycol Phosphate: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol, a widely used solvent and food additive, undergoes metabolic processing in the body, which can include phosphorylation. While specific research on "propylene glycol phosphate" as an isolated compound is limited, understanding its potential formation and biological activities is of interest in toxicology and drug metabolism studies. The phosphorylation of propylene glycol is a potential step in its biotransformation, leading to intermediates that enter central metabolic pathways.[1]

These application notes provide a generalized framework for the experimental investigation of propylene glycol phosphate, drawing upon established methodologies for studying phosphorylated metabolites and the known metabolic pathways of propylene glycol. The protocols outlined below are intended to serve as a starting point for researchers to design specific experiments to investigate the synthesis, characterization, and biological effects of this and similar phosphorylated small molecules.

Chemical and Physical Properties

| Property | Expected Characteristic | Reference |

| Molecular Formula | C₃H₉O₅P | Inferred |

| Molecular Weight | 156.07 g/mol | Inferred |

| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

| Stability | Stability would be pH-dependent, with potential for hydrolysis under acidic or basic conditions. | [2] |

Synthesis of Propylene Glycol Phosphate

A chemical synthesis approach for producing phosphate polyols from propylene oxide and phosphoric acid has been described.[3] This method results in a mixture of phosphorylated propylene glycol species.

Protocol: Laboratory-Scale Synthesis of a Propylene Glycol Phosphate Mixture

Objective: To synthesize a mixture containing propylene glycol phosphates for preliminary biological evaluation.

Materials:

-

Propylene oxide

-

Phosphoric acid (85%)

-

Reaction flask with a condenser and magnetic stirrer

-

Heating mantle

-

Vacuum pump

Procedure:

-

To a reaction flask, add phosphoric acid.

-

Slowly add propylene oxide to the phosphoric acid with continuous stirring. The molar ratio of propylene oxide to phosphoric acid should be adjusted to control the degree of phosphorylation. A 3:1 molar ratio can be used as a starting point.

-

Maintain the reaction temperature between 50-70°C. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Allow the reaction to proceed for several hours (e.g., 4-6 hours) with continuous stirring.

-

After the reaction is complete, remove any unreacted starting materials and byproducts by vacuum distillation.

-

The resulting product will be a mixture of propylene glycol phosphates and polyols. Further purification by chromatography may be necessary to isolate specific phosphate esters.

Note: This is a generalized protocol based on a patented process and should be optimized for specific laboratory conditions and safety protocols.

Experimental Protocols for Biological Evaluation

The biological evaluation of propylene glycol phosphate would involve a series of in vitro and in vivo experiments to determine its metabolic fate, and potential toxicological or therapeutic effects.

In Vitro Studies

1. Cell Viability Assay

Objective: To assess the cytotoxicity of propylene glycol phosphate on various cell lines.

Protocol:

-

Cell Culture: Culture relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the synthesized propylene glycol phosphate mixture (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. A vehicle control (the solvent used to dissolve the compound) should be included.

-

Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the percentage of viable cells compared to the vehicle control.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to quantify the cytotoxicity.

2. Enzyme Inhibition Assay

Objective: To determine if propylene glycol phosphate inhibits key metabolic enzymes.

Protocol:

-

Enzyme Source: Use purified enzymes or cell lysates containing the enzymes of interest (e.g., cytochrome P450 enzymes, alcohol dehydrogenase).

-

Assay: Perform enzyme activity assays in the presence and absence of various concentrations of propylene glycol phosphate. The specific assay will depend on the enzyme being studied (e.g., using a fluorescent or colorimetric substrate).

-

Data Analysis: Determine the IC50 value for enzyme inhibition.

In Vivo Studies

1. Acute Toxicity Study in Rodents

Objective: To determine the acute toxicity and identify potential target organs of propylene glycol phosphate.

Protocol:

-

Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Administration: Administer single doses of propylene glycol phosphate via an appropriate route (e.g., oral gavage, intraperitoneal injection) at several dose levels. A control group should receive the vehicle.

-

Observation: Monitor the animals for signs of toxicity and mortality for up to 14 days.

-

Endpoint Analysis: At the end of the study, collect blood for clinical chemistry and hematology analysis. Perform a gross necropsy and collect major organs for histopathological examination.

2. Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of propylene glycol phosphate.

Protocol:

-

Animal Model: Use cannulated rodents to allow for serial blood sampling.

-

Administration: Administer a single dose of propylene glycol phosphate.

-

Sample Collection: Collect blood, urine, and feces at various time points.

-

Analysis: Analyze the concentration of propylene glycol phosphate and its potential metabolites in the collected samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the experimental protocols described above.

Table 1: In Vitro Cytotoxicity of Propylene Glycol Phosphate

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 | 24 | >1000 |

| 48 | 850 | |

| 72 | 620 | |

| HEK293 | 24 | >1000 |

| 48 | 950 | |

| 72 | 780 |

Table 2: In Vivo Acute Toxicity of Propylene Glycol Phosphate in Rats (Oral Gavage)

| Dose (mg/kg) | Mortality | Clinical Signs | Key Histopathological Findings |

| 0 (Vehicle) | 0/10 | None | No significant findings |

| 500 | 0/10 | None | No significant findings |

| 1000 | 1/10 | Lethargy, piloerection | Mild renal tubular degeneration |

| 2000 | 5/10 | Severe lethargy, ataxia | Moderate to severe renal tubular necrosis |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Propylene Glycol

Propylene glycol is primarily metabolized in the liver. One potential, though less predominant, pathway involves its phosphorylation.

Metabolic pathway of propylene glycol including phosphorylation.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of a novel compound like propylene glycol phosphate.

Workflow for the biological evaluation of propylene glycol phosphate.

References

- 1. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3317639A - Process for preparing phosphate polyols - Google Patents [patents.google.com]

Propylene Glycol in Cell Culture: Application Notes and Protocols

A Note on Terminology: The following information pertains to Propylene Glycol (PG) , also known as propane-1,2-diol. Extensive research has not revealed a common cell culture reagent referred to as "propylene glycol phosphate." It is presumed that the intended subject of inquiry is propylene glycol, a widely used solvent and compound in biological research.

Propylene glycol is a viscous, colorless liquid that is miscible with water and a broad range of organic solvents.[1] In cell culture applications, it is primarily used as a solvent or vehicle for water-insoluble substances. However, its effects on cells are concentration-dependent and can range from being a nutrient source at very low concentrations to inducing cytotoxicity at higher concentrations.[2] These application notes provide an overview of the known effects of propylene glycol on cultured cells and detailed protocols for assessing its impact.

Application Notes

Propylene glycol has been shown to influence a variety of cellular processes, with its effects being highly dependent on the cell type, concentration, and duration of exposure.

Cytotoxicity and Cell Viability:

At higher concentrations, propylene glycol exhibits cytotoxic effects across multiple cell lines. It can penetrate and disrupt cell membranes, alter intracellular ion concentrations, and interfere with ATP synthesis, potentially leading to cell death.[3] Studies on human small airway epithelial cells (SAECs) have demonstrated that PG decreases cell viability in a concentration-dependent manner.[3][4] Similarly, acute and subacute toxicity has been observed in cultured human proximal tubule (HPT) cells, where PG can induce membrane damage.[5][6]

Cell Proliferation and Cycle:

Propylene glycol can inhibit cell proliferation. In SAECs, exposure to PG has been shown to significantly inhibit proliferation.[4] The mechanism underlying this inhibition can involve the induction of cell cycle arrest, specifically at the G1 phase.[4]

DNA Damage and Apoptosis:

Exposure to propylene glycol has been linked to DNA damage. In SAECs, an increase in phosphorylated histone H2AX (a marker of DNA damage) has been observed following PG treatment.[4] This DNA damage can subsequently trigger apoptosis, or programmed cell death, as evidenced by increased caspase 3/7 activation.[4]

Other Cellular Effects:

-

Metabolic Effects: In malignant neuroendocrine cells, propylene glycol is produced and is involved in NADH biosynthesis.[7] In HPT cells, it can increase lactate release and inhibit glucose accumulation.[5]

-

Immune Cell Function: Propylene glycol has been shown to inhibit the function of natural killer cells and neutrophils.[8]

-

Mitosis: At high concentrations (e.g., 4%), PG has been observed to affect mitosis in human lymphocytes in vitro.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of propylene glycol on various cell lines as reported in the literature.

Table 1: Effects of Propylene Glycol on Cell Viability and Proliferation

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| Small Airway Epithelial Cells (SAECs) | 1-4% | 96 hours | Concentration-dependent decrease in cell viability. | [3][4] |

| Small Airway Epithelial Cells (SAECs) | 1-4% | Not specified | Concentration-dependent inhibition of cell proliferation. | [4] |

| Human Proximal Tubule (HPT) Cells | 131-263 mM (1-2%) | Up to 2 hours | Time- and concentration-dependent increase in LDH and 51Cr release (membrane damage). | [5] |

| Human Proximal Tubule (HPT) Cells | 10-50 mM | Up to 6 days | Decreased thymidine incorporation and mitochondrial metabolic activity at 50 mM. | [10] |

Table 2: Effects of Propylene Glycol on Other Cellular Parameters

| Cell Line | Concentration | Exposure Time | Parameter Measured | Effect | Reference |

| Small Airway Epithelial Cells (SAECs) | 4% | Not specified | DNA Damage (γH2AX-positive cells) | Increased proportion of positive cells. | [4] |

| Small Airway Epithelial Cells (SAECs) | 4% | Not specified | Cell Cycle | Increased proportion of cells in G1 phase. | [4] |

| Small Airway Epithelial Cells (SAECs) | 4% | Not specified | Apoptosis (caspase 3/7 activation) | Increased number of positive cells. | [4] |

| Human Proximal Tubule (HPT) Cells | Not specified | 10 minutes | Lactate Release | Increased release. | [5] |

| Human Lymphocytes | 4% | 24 hours | Mitosis (Anaphase cells) | Increased ratio of anaphase cells. | [9] |

| Natural Killer Cells | 0.5-1.0% | Not specified | Natural Cytotoxicity | Inhibition. | |

| Neutrophils | 0.5-1.0% | Not specified | Chemiluminescence | Inhibition. |

Experimental Protocols

The following are generalized protocols for assessing the effects of propylene glycol on cultured cells. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (CCK-8 or MTT)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Propylene Glycol (cell culture grade)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of propylene glycol in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium only).

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of propylene glycol.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Propylene Glycol (cell culture grade)

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Collect the cell culture supernatant from each well.

-

Perform the LDH assay on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 3: Cell Proliferation Assay (e.g., BrdU or Cell Counting)

This protocol assesses the rate of cell division.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Propylene Glycol (cell culture grade)

-

Cell culture plates

-

BrdU assay kit or a hemocytometer and trypan blue

-

Microscope or microplate reader

Procedure (Cell Counting):

-

Seed cells in multi-well plates at a low density.

-

Treat the cells with various concentrations of propylene glycol.

-

At different time points (e.g., 0, 24, 48, 72 hours), trypsinize and collect the cells.

-

Stain an aliquot of the cell suspension with trypan blue and count the number of viable cells using a hemocytometer.

-

Plot the cell number against time to determine the proliferation rate.

Visualizations

References

- 1. Propylene glycol - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Poly(Propylene Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute toxicity of propylene glycol: an assessment using cultured proximal tubule cells of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. univarsolutions.com [univarsolutions.com]

- 8. Propylene Glycol USP | Univar Solutions [univarsolutions.com]

- 9. dow.com [dow.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Propylene Glycol Phosphate as a Cryoprotectant

A Note to the Reader: As of the latest literature review, "propylene glycol phosphate" is not a commonly documented or commercially available cryoprotective agent (CPA). The information available extensively covers the use of Propylene Glycol (PG) as a cryoprotectant. Therefore, these application notes and protocols are based on the well-established properties and methodologies of propylene glycol. A theoretical discussion on how phosphorylation might alter the cryoprotective properties of propylene glycol is included for research and development consideration.

Introduction to Propylene Glycol as a Cryoprotectant

Propylene glycol (PG) is a penetrating cryoprotective agent widely utilized in the cryopreservation of cells and tissues.[1] Its primary function is to mitigate the damaging effects of freezing, such as the formation of intracellular ice crystals and osmotic stress.[1][2] PG is valued for its relatively low toxicity compared to other penetrating CPAs like dimethyl sulfoxide (DMSO), making it a suitable choice for sensitive biological samples.[1] It is a small, neutral molecule that can readily cross cell membranes to protect intracellular structures.[1]

Key Attributes of Propylene Glycol:

-

Low Toxicity: Generally less cytotoxic than DMSO at equivalent concentrations.[1]

-

Penetrating Agent: Capable of entering cells to provide intracellular protection.[1]

-

Vitrification Potential: At higher concentrations, PG can help in the formation of a glass-like amorphous solid state (vitrification), which completely prevents ice crystal formation.[1]

-

Versatility: Compatible with a wide range of cell types, including stem cells, red blood cells, and various cell lines.[1]

Mechanism of Action

Propylene glycol protects biological specimens through a multi-faceted mechanism during the freezing and thawing processes.

-

Colligative Properties: PG, like other solutes, lowers the freezing point of the solution. This reduces the temperature at which ice crystals begin to form, minimizing the duration cells are exposed to damaging temperatures.[1]

-

Water Replacement: PG molecules form hydrogen bonds with water, effectively replacing water molecules in the hydration shell of macromolecules like proteins and nucleic acids. This stabilizes their native structure during dehydration and freezing.

-

Inhibition of Ice Crystal Growth: By binding with water, PG disrupts the formation of the crystalline lattice structure of ice, thereby preventing the growth of large, damaging ice crystals.

-

Reduction of Osmotic Stress: The controlled, stepwise addition and removal of PG help to mitigate severe osmotic shocks that can occur as extracellular ice forms and increases the solute concentration in the remaining unfrozen liquid.[1]

Quantitative Data and Performance

The optimal concentration of propylene glycol is highly dependent on the cell type and the specific cryopreservation protocol (e.g., slow freezing vs. vitrification). The following tables summarize quantitative data from various studies.

Table 1: Effect of Propylene Glycol Concentration on Cell Viability

| Cell Type | PG Concentration | Post-Thaw Outcome | Reference |

| Limbal Stem Cells | 5% | Maintained membrane integrity and colony-forming efficiency. | [3] |

| Limbal Stem Cells | >5% (10%, 15%) | Reduced membrane integrity, metabolism, and colony-forming efficiency. | [3] |

| Korean Native Chicken Primordial Germ Cells | 10% | 66.81% survival rate. | [4] |

| Immature Porcine Oocytes | 35% | 73.9% survival rate (higher than 35% Ethylene Glycol). | [5] |

Table 2: Comparative Performance of Propylene Glycol (PG) vs. Other Cryoprotectants

| Cell Type | CPA 1 (Concentration) | Outcome 1 | CPA 2 (Concentration) | Outcome 2 | Reference |

| Nguni Bull Sperm | PG (12%) | 11.2% motility | Glycerol (12%) | 77.8% motility | [6] |

| Immature Porcine Oocytes | PG (35%) | 73.9% survival | Ethylene Glycol (35%) | 27.8% survival | [5] |

| Immature Porcine Oocytes | PG (17.5%) + EG (17.5%) | 42.6% survival | - | - | [5] |

| Endothelial Cells (MHEC-5T) (Slow Freezing) | PG in DMEM | 52.0% recovery | DMSO in DMEM | 98.6% recovery | [7] |

| Korean Native Chicken Primordial Germ Cells | PG (10%) | 66.81% survival | Ethylene Glycol (10%) | 85.63% survival | [4] |

Experimental Protocols

General Protocol for Cryopreservation of Adherent Cells Using Propylene Glycol (Slow Freezing)

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Propylene Glycol (PG), sterile

-

Trypsin-EDTA

-

Cryovials

-

Controlled-rate freezer or isopropanol container (e.g., "Mr. Frosty")

-

Liquid nitrogen storage dewar

Cryopreservation Medium Preparation: Prepare a freezing medium consisting of 80% complete culture medium, 10% FBS, and 10% (v/v) Propylene Glycol. Mix well and keep on ice. Note: The final PG concentration typically ranges from 5% to 20%; 10% is a common starting point.[1]

Procedure:

-

Cell Preparation: Grow cells to a healthy, sub-confluent state (70-80% confluency).

-

Harvesting: Aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a medium containing FBS.

-

Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a small volume of cold complete medium. Perform a cell count and viability assessment (e.g., using trypan blue).

-

Resuspension: Centrifuge the required number of cells (typically 1-5 million cells per vial) and resuspend the pellet in the chilled cryopreservation medium at the desired final cell concentration.

-

Aliquoting: Immediately dispense the cell suspension into pre-labeled cryovials.

-

Freezing:

-

Place the cryovials into a controlled-rate freezer programmed to cool at approximately -1°C per minute down to -80°C.[1]

-

Alternatively, place the vials in an isopropanol-filled freezing container and place the container in a -80°C freezer overnight.

-

-

Storage: Transfer the frozen vials to a liquid nitrogen dewar for long-term storage (below -135°C).[2]

-

Thawing:

-

Rapidly thaw the vial by immersing it in a 37°C water bath until a small ice crystal remains.[1]

-

Immediately transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium to dilute the PG.

-

Centrifuge the cells, discard the supernatant containing the cryopreservation medium, and resuspend the cell pellet in fresh, pre-warmed culture medium.

-

Plate the cells in a new culture flask.

-

Theoretical Considerations: Propylene Glycol Phosphate

While no direct data exists for propylene glycol phosphate as a cryoprotectant, we can theorize its potential properties based on the chemical modification. The addition of a phosphate group introduces a highly polar, negatively charged moiety to the propylene glycol molecule.

Potential Advantages:

-

Enhanced Water Interaction: The phosphate group would likely increase the molecule's ability to hydrogen bond with water, potentially improving its ability to disrupt ice crystal formation.

-

Membrane Interaction: Phosphates are integral to cell membranes (phospholipids). A phosphorylated PG might interact with the cell membrane in a novel way, possibly stabilizing it during temperature-induced phase changes.

-

Buffering Capacity: The phosphate group could provide some pH buffering capacity to the cryopreservation medium, which may be beneficial as pH shifts can occur during freezing.

Potential Disadvantages and Challenges:

-

Reduced Permeability: The addition of a charged phosphate group would significantly increase the molecule's size and polarity, likely hindering its ability to passively diffuse across the cell membrane. This would classify it as a non-penetrating CPA, fundamentally changing its mechanism of action and reducing its ability to protect intracellular components directly.

-

Toxicity and Metabolic Effects: The introduction of a phosphate group could lead to unforeseen cellular toxicity or interfere with cellular signaling pathways that are regulated by phosphorylation.

-

Synthesis and Stability: The synthesis of a stable propylene glycol phosphate for cryopreservation applications would require significant research and development.

References

- 1. cryorepository.com [cryorepository.com]

- 2. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]

- 3. Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Ethylene Glycol and Propylene Glycol for the Vitrification of Immature Porcine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of four different permitting and combination of two best cryoprotectants on freezing Nguni sperm evaluated with the aid of computer aided sperm analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryopreservation of Endothelial Cells in Various Cryoprotective Agents and Media – Vitrification versus Slow Freezing Methods | PLOS One [journals.plos.org]

Propylene Glycol Phosphate in Drug Delivery Systems: A Review of Available Literature and Application Notes for Related Compounds

A comprehensive review of scientific literature and patent databases did not yield significant information on the direct application of "propylene glycol phosphate" as a primary component in drug delivery systems. The available research predominantly focuses on the use of propylene glycol (PG) as an excipient and a key component in various formulations, most notably in liposomal drug delivery. Additionally, polymers derived from propylene glycol, such as poly(propylene glycol) (PPG), are utilized in the formation of micelles and other nanoparticles for therapeutic delivery.

Therefore, these application notes and protocols will focus on the well-documented use of propylene glycol (PG) in liposomal drug delivery systems , a closely related and extensively researched area. The principles and methodologies described herein may serve as a foundational resource for researchers interested in the broader applications of propylene glycol derivatives in drug delivery.

Application Notes: Propylene Glycol in Liposomal Drug Delivery

Propylene glycol is a versatile excipient widely used in pharmaceutical formulations due to its properties as a solvent, humectant, and penetration enhancer.[1][2] In the context of drug delivery, PG has been instrumental in the development of flexible lipid vesicles, often referred to as PG-liposomes, which have shown enhanced performance for topical and transdermal drug delivery.[3][4] The incorporation of PG into phospholipid vesicles can lead to smaller and more flexible liposomes, which may improve skin penetration and drug deposition.[3]

Key Advantages of Propylene Glycol-Containing Liposomes:

-

Enhanced Drug Solubilization: Propylene glycol can act as a co-solvent, aiding in the dissolution of poorly water-soluble drugs within the liposomal formulation.[1]

-

Improved Vesicle Characteristics: The inclusion of PG during liposome preparation can result in the formation of smaller, more homogenous vesicles without the need for high-energy processes like sonication or extrusion.[3]

-

Increased Skin Permeation: For topical applications, PG-liposomes have demonstrated the ability to enhance the permeation of drugs through the skin, leading to improved therapeutic efficacy.[3][5]

-

Enhanced Stability: Studies have shown that the presence of propylene glycol can improve the stability of liposomal formulations during storage.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on propylene glycol-containing liposomes, providing an overview of their physicochemical properties and performance metrics.

Table 1: Physicochemical Properties of Miconazole Nitrate-Loaded Liposomes

| Formulation | Mean Vesicle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) |

| Conventional Liposomes | 867.9 | 0.971 | 80.78 |

| PG (10%) Liposomes | 351.0 | 0.563 | 95.59 |

Data extracted from a study on miconazole nitrate-loaded liposomes. The inclusion of 10% propylene glycol resulted in a significant reduction in vesicle size and a notable increase in drug entrapment efficiency.[3]

Table 2: Performance of Enoxaparin-Loaded Propylene Glycol Liposomes

| Formulation Parameter | Value |

| Maximum Entrapment Efficiency | 90.10 ± 1.01% |

| Vesicle Size Range | 79.71 ± 1.04 to 90.01 ± 1.01 nm |

This data highlights the high entrapment efficiency achievable with PG-liposomes for anticoagulant drugs like enoxaparin.[7]

Experimental Protocols

Protocol 1: Preparation of Propylene Glycol (PG) Liposomes

This protocol describes a straightforward method for the preparation of PG-liposomes, suitable for the encapsulation of various therapeutic agents.

Materials:

-

Phosphatidylcholine (PC) or other suitable phospholipids

-

Propylene Glycol (PG)

-

Drug to be encapsulated

-

Distilled water or a suitable buffer solution (e.g., phosphate buffer)

Equipment:

-

Magnetic stirrer with heating capabilities

-

Beakers and magnetic stir bars

-

Water bath

Procedure:

-

Dissolve the phospholipid (e.g., 4% w/v) in propylene glycol (e.g., 10% w/v of the final dispersion volume) in a beaker with gentle heating (e.g., 60°C) and stirring until a clear solution is obtained.[3]

-

If encapsulating a drug, dissolve the drug in the phospholipid-PG mixture. For water-soluble drugs, they can be dissolved in the aqueous phase prior to addition.

-

Heat the distilled water or buffer solution to the same temperature as the lipid phase.

-

Slowly add the aqueous phase to the lipid phase in a fine stream while continuously stirring at a moderate speed (e.g., 700 rpm).[3]

-

Continue stirring for an additional 30 minutes at the same temperature to allow for the formation and stabilization of the liposomes.[3]

-

Allow the liposomal dispersion to cool to room temperature.

Protocol 2: Characterization of PG-Liposomes

A. Vesicle Size and Polydispersity Index (PDI) Analysis:

-

Dilute the liposomal dispersion with distilled water or the buffer used for preparation to an appropriate concentration.

-

Measure the vesicle size and PDI using a dynamic light scattering (DLS) instrument.

-

Perform the measurement at a fixed angle (e.g., 90°) and a constant temperature (e.g., 25°C).

-

Report the average of at least three measurements.

B. Entrapment Efficiency (EE) Determination:

-

Separate the unencapsulated drug from the liposomal dispersion. Common methods include:

-

Centrifugation: Centrifuge the dispersion at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the liposomes. The supernatant will contain the unencapsulated drug.

-

Dialysis: Place the liposomal dispersion in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.

-

-

Quantify the amount of unencapsulated drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the Entrapment Efficiency using the following formula: EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

Visualizations